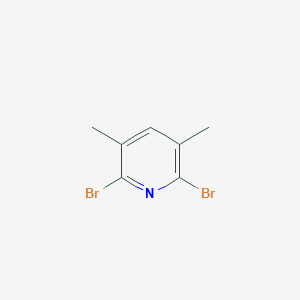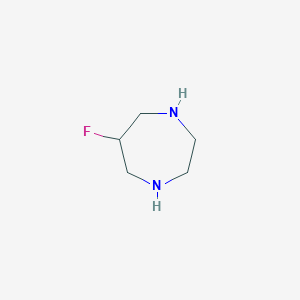![molecular formula C42H36N2 B170546 9,10-Bis[N,N-di-(p-tolil)-amino]antraceno CAS No. 177799-16-5](/img/structure/B170546.png)
9,10-Bis[N,N-di-(p-tolil)-amino]antraceno
Descripción general
Descripción
“9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene”, also known as TTPA, is commonly used as a green dopant material in TADF-OLED devices . It bears two triarylamine units and is electron-rich in nature . It can be used as a hole-transporting material for OLED, OPV, and perovskite solar cell applications .
Molecular Structure Analysis
The molecular formula of “9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene” is C42H36N2 . The molecular weight is 568.76 g/mol . The InChI Key is FWXNJWAXBVMBGL-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
“9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene” is a solid at 20 degrees Celsius .
Aplicaciones Científicas De Investigación
Dispositivos OLED
TTPA: se utiliza comúnmente como un material dopante verde en dispositivos TADF-OLED. También es rico en electrones, lo que lo hace adecuado como un material de transporte de huecos para OLED, fotovoltaica orgánica (OPV) y aplicaciones de células solares de perovskita .
Células Solares
En el contexto de las células solares, TTPA y sus derivados se exploran por su potencial para mejorar la cristalización de perovskita durante el proceso de fabricación. Esto puede conducir a una reducción en la densidad de trampas y un aumento en el potencial de superficie de las películas de perovskita, lo cual es beneficioso para mejorar la eficiencia de conversión de potencia (PCE) de las células solares . Además, los materiales basados en TTPA se investigan por su miscibilidad con otros componentes y su papel en la separación de fases, lo cual es crucial para el rendimiento de las células solares orgánicas .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of TTPA is the organic light-emitting diode (OLED) devices. It is commonly used as a green dopant material in Thermally Activated Delayed Fluorescence (TADF) OLED devices .
Mode of Action
TTPA, bearing two triarylamine units, is electron-rich in nature . It interacts with its targets by transporting holes in OLED, Organic Photovoltaics (OPV), and perovskite solar cell applications . This interaction results in changes in the electronic properties of the devices, enhancing their performance.
Result of Action
The result of TTPA’s action in OLED devices is the production of efficient, high-quality light. For instance, in one device structure, the maximum External Quantum Efficiency (EQE) achieved was 12.1%, and the maximum power efficiency was 22 lm W-1 .
Action Environment
The action, efficacy, and stability of TTPA can be influenced by various environmental factors such as temperature, humidity, and the presence of oxygen. For example, TTPA has a high melting point (>280 °C), indicating its stability at high temperatures . .
Propiedades
IUPAC Name |
9-N,9-N,10-N,10-N-tetrakis(4-methylphenyl)anthracene-9,10-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H36N2/c1-29-13-21-33(22-14-29)43(34-23-15-30(2)16-24-34)41-37-9-5-7-11-39(37)42(40-12-8-6-10-38(40)41)44(35-25-17-31(3)18-26-35)36-27-19-32(4)20-28-36/h5-28H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXNJWAXBVMBGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=C4C=CC=CC4=C(C5=CC=CC=C53)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H36N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629288 | |
| Record name | N~9~,N~9~,N~10~,N~10~-Tetrakis(4-methylphenyl)anthracene-9,10-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177799-16-5 | |
| Record name | N~9~,N~9~,N~10~,N~10~-Tetrakis(4-methylphenyl)anthracene-9,10-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


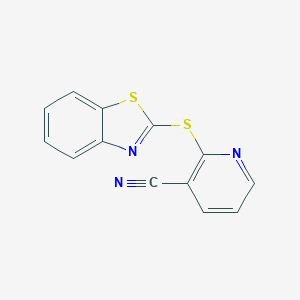
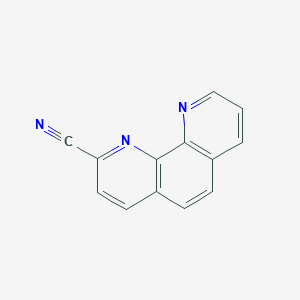

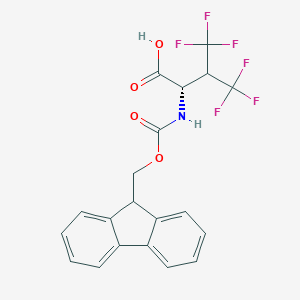
![3-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B170485.png)
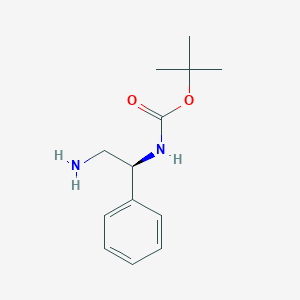


![4-[(2-methylbenzoyl)amino]benzoic Acid](/img/structure/B170493.png)
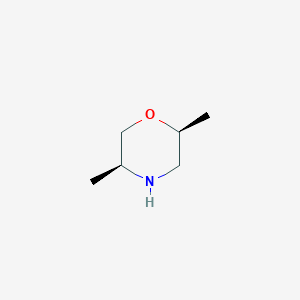
![Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B170497.png)

